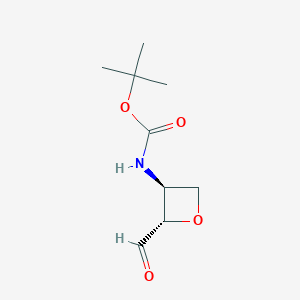
(S)-2-(2-Chloro-4-fluorophenyl)pyrrolidine hcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(2-Chloro-4-fluorophenyl)pyrrolidine hydrochloride is a chiral compound that belongs to the class of pyrrolidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-Chloro-4-fluorophenyl)pyrrolidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted benzene derivative, such as 2-chloro-4-fluoroaniline.
Formation of Pyrrolidine Ring: The substituted benzene derivative undergoes a series of reactions to form the pyrrolidine ring. This may involve cyclization reactions using reagents like sodium hydride or lithium diisopropylamide.
Chirality Introduction: The chiral center is introduced using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques like crystallization or chromatography.
化学反应分析
Types of Reactions
(S)-2-(2-Chloro-4-fluorophenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro or fluoro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
科学研究应用
(S)-2-(2-Chloro-4-fluorophenyl)pyrrolidine hydrochloride has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of agrochemicals or other industrial products.
作用机制
The mechanism of action of (S)-2-(2-Chloro-4-fluorophenyl)pyrrolidine hydrochloride depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
®-2-(2-Chloro-4-fluorophenyl)pyrrolidine hydrochloride: The enantiomer of the compound with potentially different biological activities.
2-(2-Chloro-4-fluorophenyl)pyrrolidine: The non-chiral version of the compound.
Other substituted pyrrolidines: Compounds with different substituents on the phenyl ring or pyrrolidine ring.
Uniqueness
(S)-2-(2-Chloro-4-fluorophenyl)pyrrolidine hydrochloride is unique due to its specific stereochemistry and the presence of both chloro and fluoro substituents, which can significantly influence its biological activity and chemical reactivity.
属性
分子式 |
C10H12Cl2FN |
|---|---|
分子量 |
236.11 g/mol |
IUPAC 名称 |
(2S)-2-(2-chloro-4-fluorophenyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C10H11ClFN.ClH/c11-9-6-7(12)3-4-8(9)10-2-1-5-13-10;/h3-4,6,10,13H,1-2,5H2;1H/t10-;/m0./s1 |
InChI 键 |
MEQDBZDOFUTQML-PPHPATTJSA-N |
手性 SMILES |
C1C[C@H](NC1)C2=C(C=C(C=C2)F)Cl.Cl |
规范 SMILES |
C1CC(NC1)C2=C(C=C(C=C2)F)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Tert-butyl 2-methyl-2-(1,4-dioxaspiro[4.5]decan-8-YL)propanoate](/img/structure/B13050558.png)

![(1R)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine](/img/structure/B13050562.png)





![(3S)-7-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13050594.png)


